Ethyl 5-cyclopropylisoxazole-4-carboxylate
Overview
Description
Ethyl 5-cyclopropylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . This compound is of particular interest due to its unique structure, which provides opportunities for diverse applications in scientific research and industry.
Preparation Methods
The synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial production methods often involve the use of base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and the ability to produce high yields of the desired product.
Chemical Reactions Analysis
Ethyl 5-cyclopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-cyclopropylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . This can result in various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Ethyl 5-cyclopropylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its analgesic and anti-inflammatory properties.
3,5-disubstituted isoxazoles: These compounds are synthesized through base-catalyzed condensation reactions and have shown potential as anticancer agents.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives.
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-10-13-8(7)6-3-4-6/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGQYPDYHCTKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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